Tetraphenylpropane-1,2-dione
Description
Structure
3D Structure
Properties
CAS No. |
63583-43-7 |
|---|---|
Molecular Formula |
C27H20O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1,3,3,3-tetraphenylpropane-1,2-dione |
InChI |
InChI=1S/C27H20O2/c28-25(21-13-5-1-6-14-21)26(29)27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
FQAKZMLPCPBXRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tetraphenylpropane 1,2 Dione and Analogues
Chemo- and Regioselective Synthesis Strategies
The strategic synthesis of α-diketones requires precise control over chemical reactivity (chemoselectivity) and the position of bond formation (regioselectivity). Modern methodologies have increasingly focused on achieving these goals through oxidative reactions, condensation strategies, and catalysis by transition metals.
Oxidation represents a fundamental and direct strategy for the formation of α-diketones from a variety of precursors. These methods often involve the oxidation of an α-methylene group adjacent to a carbonyl, or the oxidation of alkenes, alkynes, and alcohols.
A metal-free oxidative rearrangement has been developed for synthesizing 1,2-diaryl diketones from α,β-unsaturated diaryl ketones using an iodine/tert-Butyl hydroperoxide (TBHP) system. nih.gov This reaction proceeds through an oxidative aryl migration and subsequent C–C bond cleavage, offering a high-yielding protocol for a range of 1,2-diaryl diketones. nih.gov Another prominent method is the oxidation of deoxybenzoins, which can be efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) with air serving as the oxidant, to produce benzils in excellent yields. organic-chemistry.org
The oxidation of internal alkynes is a particularly effective route to 1,2-diketones. Various catalytic systems have been developed for this transformation, utilizing oxidants such as potassium persulfate in ambient air, which facilitates a transition-metal-free radical process. organic-chemistry.org Additionally, ruthenium-catalyzed oxidation of alkenes provides an efficient pathway to α-diketones using TBHP as the oxidant. organic-chemistry.org Selenium dioxide (SeO₂) is also a classic reagent for the oxidation of ketones to α-diketones, a reaction known as the Riley oxidation. nih.gov
| Precursor Type | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| α,β-Unsaturated Diaryl Ketones | I₂/TBHP in DMSO | Metal-free oxidative rearrangement via aryl migration. | nih.gov |
| Deoxybenzoins (Benzyl Ketones) | DABCO, Air | Aerobic oxidation, excellent yields for benzil (B1666583) derivatives. | organic-chemistry.org |
| Internal Alkynes | K₂S₂O₈, Air | Catalyst- and transition-metal-free oxidation. | organic-chemistry.org |
| Alkenes | Ruthenium catalyst, TBHP | Efficient Ru-catalyzed oxidation. | organic-chemistry.org |
| α-Methylene Ketones | Selenium Dioxide (SeO₂) | Classic Riley oxidation. | nih.gov |
Condensation reactions are pivotal in constructing the carbon skeleton of complex molecules. While direct condensation to form α-diketones is less common, these reactions are crucial for preparing the necessary precursors that can be subsequently oxidized. The Claisen condensation, for instance, is a well-established method for synthesizing β-diketones by reacting an ester with a ketone in the presence of a base. ijpras.comnih.gov These β-diketones can then serve as substrates for oxidation to yield α,β-diketone structures.
Aldol-type condensation reactions can also be employed to build larger molecular frameworks. For example, the acid-catalyzed condensation of 1,3,5-diphenyl-1,5-pentanedione with benzaldehyde (B42025) can lead to complex cyclic structures in a one-pot process, demonstrating the power of condensation to assemble intricate molecular architectures that could be precursors to poly-phenylated diones. researchgate.net The synthesis of the required carbonyl precursors often relies on such foundational reactions to assemble the carbon backbone before the critical dione (B5365651) functionality is introduced.
Transition metal catalysis offers powerful and versatile tools for the synthesis of 1,2-diketones, enabling the formation of carbon-carbon bonds under mild conditions with high functional group tolerance. researchgate.netbohrium.com These methods provide alternatives to classical oxidative and condensation approaches.
One notable strategy involves the palladium-catalyzed cross-coupling of cyclopropanols with acyl chlorides, which provides a convenient route to 1,4-diketones that can be further elaborated. organic-chemistry.org More directly, the synthesis of 1,2-diketones has been achieved through various transition metal-catalyzed reactions. For instance, benzil derivatives can be synthesized via a direct copper-catalyzed decarboxylative coupling of aryl propiolic acids with aryl iodides, followed by an oxidation step. organic-chemistry.org
A general and high-yielding methodology for 1,2-diketone synthesis involves the transition-metal-catalyst-free reaction of α-oxo acid chlorides with organostannanes. acs.org This approach highlights a move towards simpler, more efficient synthetic protocols. Catalytic systems involving palladium, copper, and ruthenium have been extensively reviewed for their ability to catalyze the oxidation of various starting materials like alkynes and alkenes to furnish 1,2-diketones. researchgate.netbohrium.com
| Catalyst/Metal | Precursors | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Copper | Aryl Propiolic Acids + Aryl Iodides | Decarboxylative Coupling/Oxidation | Direct synthesis of diaryl 1,2-diketones. | organic-chemistry.org |
| Palladium/Copper | Terminal Alkynes + Partners | Cross-Coupling Reactions | Versatile for various substituted 1,2-diketones. | bohrium.com |
| Ruthenium | Internal Alkynes | Oxidation | Efficient catalytic oxidation with various oxidants. | bohrium.com |
| None (Metal-Free) | α-Oxo Acid Chlorides + Organostannanes | Coupling | High-yielding, transition-metal-free approach. | acs.org |
Achieving stereoselectivity in the synthesis of complex molecules is a significant challenge in organic chemistry. For analogues of tetraphenylpropane-1,2-dione that contain stereocenters, stereoselective methods are essential. While specific methods for this compound are not extensively detailed, general principles for stereocontrol can be applied.
The synthesis of heterocyclic analogues of tetraphenylethylene (B103901) has been accomplished with full stereoselectivity for the (E)-isomer via a key McMurry reaction step. nih.govrsc.org This highlights how specific reactions can control the geometry around a double bond. For constructing chiral centers, methodologies often employ chiral auxiliaries, chiral catalysts, or stereoselective cyclization reactions. For instance, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as key intermediates in a decarboxylative Mannich reaction. nih.gov Such strategies, which rely on the temporary incorporation of a chiral group to direct the formation of a new stereocenter, could be adapted for the synthesis of chiral derivatives of complex diketones.
Novel Synthetic Routes and Mechanistic Investigations
The continuous search for new synthetic pathways is driven by the need for greater efficiency, sustainability, and access to novel molecular structures. This often involves exploring starting materials and reaction mechanisms that deviate from traditional approaches.
Developing novel routes often involves identifying unconventional starting materials that can be transformed into the target α-diketone structure. The aforementioned iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones is an example of using a readily available precursor in a non-obvious transformation that involves skeletal rearrangement to form the 1,2-diketone moiety. nih.gov
Another innovative approach involves the sequential dehydrogenation and transfer oxygenation of 1,2-diarylepoxides. organic-chemistry.org In this method, a high-valent copper species generates radicals that induce a ring-opening rearrangement of the epoxide, followed by oxygenation by DMSO, to yield the 1,2-diketone. organic-chemistry.org Furthermore, the use of α-ketothioesters and isocyanides in palladium-catalyzed couplings represents a nonoxidative strategy for α-diketone synthesis, avoiding the need for external oxidants. researchgate.net The exploration of such precursors and reaction pathways is crucial for expanding the toolbox available to synthetic chemists for constructing complex dicarbonyl compounds.
Elucidation of Reaction Mechanisms and Pathways of Tetraphenylpropane 1,2 Dione
Photochemical Reactivity and Excited State Dynamics
There is no available scientific literature detailing the photochemical reactivity or excited state dynamics of Tetraphenylpropane-1,2-dione. Research into the specific photochemical behavior of this compound, including its absorption and emission spectra, quantum yields, and the nature of its excited states, has not been published.
While Norrish Type I (α-cleavage) and Type II (intramolecular γ-hydrogen abstraction) reactions are fundamental photochemical processes for many ketones and aldehydes, no studies have been published that investigate these pathways for this compound. wikipedia.orgresearchgate.netscispace.comnih.gov The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two radical intermediates. wikipedia.org The Norrish Type II reaction is an intramolecular process that results in a 1,4-biradical. wikipedia.org Without experimental data, it is not possible to determine if this compound undergoes these reactions, or which pathway, if any, would be favored upon photoexcitation.
There are no documented studies on the wavelength-dependent photorearrangements or photocycloaddition reactions of this compound. The reactivity of some α-diketones can be highly dependent on the wavelength of irradiation, leading to different products from different excited states. researchgate.netnih.gov Similarly, photocycloaddition reactions, such as [2+2] or [4+2] cycloadditions with alkenes, are known for other α-diketones like phenanthrenequinone, but have not been reported for this compound. mdpi.com
Specific information regarding the singlet and triplet excited state intermediates of this compound, including their energies, structures, and lifetimes, is not available in the scientific literature. The photochemistry of diketones is often dictated by the properties of their lowest singlet (S1) and triplet (T1) excited states. nih.govresearchgate.netrsc.org For instance, the triplet excited state of benzil (B1666583) has a characteristic absorption maximum and a measurable lifetime in solution. dntb.gov.ua However, no such data has been published for this compound.
Thermal and Catalytic Reaction Pathways
No research has been found detailing the specific thermal or catalytic reaction pathways of this compound. The stability of the compound upon heating and its reactivity in the presence of various catalysts are currently undocumented.
The involvement of radical and biradical intermediates in the reactions of this compound has not been investigated. Radical intermediates are common in both photochemical and thermal reactions of carbonyl compounds. nih.govresearchgate.netnih.gov For example, α-keto radicals can be generated and participate in subsequent bond-forming reactions. nih.gov However, no studies have specifically looked for or characterized such intermediates in reactions involving this compound.
There is a lack of published research on the nucleophilic and electrophilic reactions occurring at the diketone moiety of this compound. The adjacent carbonyl groups in α-diketones create a highly electrophilic system. While general principles of nucleophilic attack on carbonyl carbons and electrophilic reactions on the aromatic rings are well-established, specific examples, reaction conditions, and product outcomes for this compound are not documented in the scientific literature. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgimperial.ac.uk
Rearrangement Reactions and Structural Transformations
A thorough review of available chemical literature does not provide specific instances of this compound undergoing characterized rearrangement reactions. General principles of organic chemistry suggest that, under appropriate conditions (e.g., acid or base catalysis, thermal induction, or photochemical stimulation), vicinal diketones can be susceptible to rearrangements. However, dedicated studies detailing the specific structural transformations of this compound, including the elucidation of reaction mechanisms, identification of intermediates, and determination of product structures, are not presently available.
Further research would be necessary to explore the potential for this compound to undergo classic rearrangement reactions and to characterize the resulting structural isomers.
Role of this compound in Cascade Reactions
Similarly, the role of this compound as a substrate or intermediate in cascade reactions has not been specifically described in the reviewed literature. Cascade reactions, which involve a series of intramolecular transformations where the product of one step becomes the substrate for the next, are powerful tools in synthetic organic chemistry. The bifunctional nature of a 1,2-dione could theoretically allow it to participate in such sequences.
However, at present, there are no published studies that specifically utilize this compound within a cascade reaction framework. Consequently, there is no data available on its reactivity, the types of cascade sequences it might initiate or participate in, or the complex molecular architectures that could be synthesized from it in this manner. The potential of this compound in this synthetic context remains an area open to future investigation.
Spectroscopic and Structural Characterization in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular characterization, offering non-destructive ways to probe the intricate details of a compound's structure and behavior.
High-resolution NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. For a compound like Tetraphenylpropane-1,2-dione, ¹H and ¹³C NMR would provide critical data.
In the ¹H NMR spectrum of the analogous compound Benzil (B1666583), the aromatic protons of the phenyl groups typically appear as a complex multiplet in the downfield region, generally between 7.2 and 8.0 ppm. brainly.com The exact chemical shifts of the ortho, meta, and para protons can be distinguished, with the ortho protons often being the most deshielded due to the anisotropic effect of the adjacent carbonyl group.
The ¹³C NMR spectrum is particularly diagnostic for the carbonyl carbons, which are expected to resonate at a significantly downfield chemical shift, typically in the range of 190-200 ppm, due to the strong deshielding effect of the electronegative oxygen atom. libretexts.orgacs.org The aromatic carbons would appear in the 120-140 ppm region. The presence of four distinct phenyl environments in an unsymmetrical tetraphenyl derivative would lead to a more complex spectrum compared to the simpler, symmetric Benzil.
Conformational analysis of such molecules can be inferred from NMR data. The rotation around the single bonds connecting the phenyl rings and the dione (B5365651) core can be studied. For flexible molecules, NMR provides time-averaged data. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space proximities between specific protons, offering insights into the preferred conformations in solution. nih.gov For α-diketones, the conformation is a balance between steric hindrance of the bulky phenyl groups and the electronic interactions between the carbonyls. imperial.ac.ukutdallas.edu
Table 1: Representative NMR Data for Benzil (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.5 (d) | Doublet | Ortho-protons |
| ~7.6 (t) | Triplet | Meta-protons | |
| ~7.9 (t) | Triplet | Para-protons | |
| ¹³C | ~129.0 | Aromatic CH | |
| ~130.0 | Aromatic CH | ||
| ~133.0 | Aromatic C (quaternary) | ||
| ~134.5 | Aromatic CH |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For an α-diketone, the most prominent feature is the C=O stretching vibration. pressbooks.pubyoutube.com
In the IR spectrum of Benzil, the carbonyl stretching appears as a strong absorption band. Due to the coupling between the two adjacent carbonyl groups, two distinct stretching modes are often observed: a symmetric and an asymmetric stretch. For Benzil, these are typically found around 1660 cm⁻¹ and 1680 cm⁻¹. tandfonline.comresearchgate.net The conjugation of the carbonyl groups with the phenyl rings lowers the frequency compared to non-conjugated ketones. libretexts.org
Raman spectroscopy provides complementary information. chegg.com For a molecule with a center of symmetry, vibrations that are IR active may be Raman inactive, and vice versa (the rule of mutual exclusion). Although Benzil does not possess a center of inversion, some modes can be significantly more intense in one technique than the other. The C=O stretches are also observable in the Raman spectrum. mdpi.com Both techniques will also show characteristic peaks for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1400-1600 cm⁻¹ region). researchgate.net
Table 2: Key Vibrational Frequencies for Benzil (cm⁻¹)
| Vibrational Mode | IR Frequency | Raman Frequency |
|---|---|---|
| Aromatic C-H Stretch | ~3060 | ~3070 |
| Asymmetric C=O Stretch | ~1677-1683 | Weak |
| Symmetric C=O Stretch | ~1662-1666 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with conjugated systems, such as aromatic α-diketones, exhibit characteristic absorptions in the UV-Vis range.
The spectrum of Benzil typically shows two main absorption bands. A strong absorption band is observed at shorter wavelengths (around 260 nm), which is attributed to a π→π* transition within the conjugated benzoyl system. wikipedia.org A weaker, longer-wavelength absorption, which gives Benzil its yellow color, is due to the n→π* transition of the carbonyl groups. shu.ac.ukyoutube.com This transition involves the promotion of an electron from a non-bonding orbital (n) on the oxygen atom to an anti-bonding π* orbital of the carbonyl group. The position and intensity of these bands are sensitive to the solvent environment. shu.ac.uk
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular formula.
The fragmentation of aromatic ketones is well-characterized. A common fragmentation pathway is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. For a molecule like Benzil, this would lead to the formation of a stable benzoyl cation (C₆H₅CO⁺) at m/z = 105. nist.gov Another significant peak often observed for compounds containing a benzyl moiety is at m/z = 77, corresponding to the phenyl cation (C₆H₅⁺), formed by the subsequent loss of carbon monoxide from the benzoyl cation. youtube.comsemanticscholar.org The presence of additional phenyl groups and a propane (B168953) backbone in the target molecule would lead to more complex and specific fragmentation pathways that could be used to confirm its structure. wikipedia.org
Table 3: Expected Key Fragments in the Mass Spectrum of Benzil
| m/z | Identity |
|---|---|
| 210 | Molecular Ion [C₁₄H₁₀O₂]⁺ |
| 105 | Benzoyl cation [C₆H₅CO]⁺ |
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods provide a wealth of information about molecular structure, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state. carleton.edu
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound, yielding accurate bond lengths, bond angles, and torsional angles. scielo.br
The crystal structure of Benzil reveals several interesting features. The molecule adopts a skewed conformation where the two benzoyl groups are not coplanar. The dihedral angle between the planes of the two C₆H₅CO units is approximately 117°. wikipedia.org A particularly noteworthy feature is the unusually long carbon-carbon single bond between the two carbonyl groups, measured at about 1.54 Å. This length is significantly longer than a typical C(sp²)-C(sp²) single bond, indicating minimal π-bonding interaction between the two carbonyl centers and significant steric repulsion between the bulky benzoyl groups. wikipedia.org This steric strain forces the molecule into its twisted conformation. For this compound, one would expect even greater steric crowding, which would significantly influence its solid-state conformation.
Table 4: Selected Crystallographic Data for Benzil
| Parameter | Value |
|---|---|
| Crystal System | Trigonal |
| Space Group | P3₁21 |
| C-C bond (dione) | ~1.54 Å |
| C=O bond | ~1.21 Å |
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Computational and Theoretical Studies of Tetraphenylpropane 1,2 Dione
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, reactivity, and electronic landscape. For a molecule like Tetraphenylpropane-1,2-dione, with its complex arrangement of phenyl rings and a diketone core, these methods are invaluable.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for a molecule of this size. nih.gov DFT calculations can elucidate a range of ground-state properties for this compound. By approximating the electron density, DFT methods can predict the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic interactions between the four phenyl groups and the propane-1,2-dione backbone.
Furthermore, DFT is instrumental in determining key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, providing a quantitative measure of the molecule's electronic reactivity. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. For this compound, the distribution of these frontier orbitals would likely be influenced by the electron-withdrawing nature of the dione (B5365651) group and the electron-donating or withdrawing character of the phenyl rings, depending on their orientation.
A hypothetical DFT study on this compound might yield data similar to the following table, which showcases typical parameters obtained from such calculations on organic molecules.
| Property | Calculated Value | Significance |
| Optimized Geometry | ||
| C=O Bond Lengths | ~1.22 Å | Indicates double bond character of carbonyls. |
| C-C (backbone) Bond Length | ~1.54 Å | Typical single bond length. |
| C-C (phenyl) Bond Lengths | ~1.40 Å | Aromatic character. |
| Electronic Properties | ||
| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are illustrative and based on typical DFT results for similar organic compounds. Actual values for this compound would require specific calculations.
Natural Bond Orbital (NBO) Analysis for Bonding Characteristics and Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and intermolecular interactions. southampton.ac.uknih.gov For this compound, NBO analysis would provide a detailed picture of the bonding within the molecule.
A hypothetical NBO analysis might reveal the following types of interactions and their stabilization energies:
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Description |
| LP (O) | σ(C-C) | ~ 2.5 | Lone pair delocalization from oxygen to adjacent C-C antibonding orbital. |
| π (C=C)phenyl | π(C=O) | ~ 1.8 | Pi-electron delocalization from a phenyl ring to a carbonyl group. |
| σ (C-H) | σ*(C-C) | ~ 0.5 | Sigma bond delocalization contributing to molecular stability. |
Note: The values in this table are illustrative and based on typical NBO results for similar organic compounds. Actual values for this compound would require specific calculations.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. plos.org This is particularly important for a flexible molecule like this compound, which can adopt various conformations due to the rotation around its single bonds.
Conformational Landscapes and Energy Barriers of this compound
MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion at a given temperature, it is possible to identify the most stable conformations (low-energy states) and the transition states that connect them. This allows for the determination of rotational energy barriers around the single bonds, particularly the bonds connecting the phenyl groups to the propane (B168953) backbone and the central carbon-carbon bond of the backbone itself.
Solvation Effects on Molecular Structure and Reactivity
The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are an excellent tool for studying solvation effects. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation, it is possible to observe how the solvent interacts with this compound.
These simulations can reveal the formation of hydrogen bonds (if applicable) and other non-covalent interactions between the solute and solvent. The solvent can affect the conformational preferences of the molecule, potentially stabilizing certain conformations over others. Furthermore, solvation can influence the molecule's reactivity by altering the energies of its frontier orbitals and by stabilizing or destabilizing transition states. For a molecule with polar carbonyl groups like this compound, the choice of solvent is expected to have a notable impact on its properties.
Theoretical Insights into Reaction Mechanisms and Kinetics
There is no available research on the theoretical insights into the reaction mechanisms and kinetics of this compound.
Transition State Characterization and Reaction Pathway Prediction
No studies concerning the transition state characterization or reaction pathway prediction for this compound have been found in the scientific literature.
Prediction of Spectroscopic Signatures from First Principles
There are no published predictions of the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound derived from first-principles calculations.
Advanced Applications in Materials Science and Synthetic Organic Chemistry
Tetraphenylpropane-1,2-dione as a Building Block in Complex Chemical Architectures
The distinct molecular framework of 1,1,3,3-tetraphenylpropane-1,2-dione, characterized by its vicinal dicarbonyl group flanked by four phenyl rings, establishes it as a versatile and valuable building block in the field of synthetic organic chemistry. This unique arrangement of functional groups allows for its participation in a variety of chemical transformations, leading to the construction of intricate and functionally complex molecules.
The reactivity of the 1,2-dicarbonyl moiety is central to the role of this compound as a precursor for heterocyclic compounds. These cyclic molecules, which contain atoms of at least two different elements in their rings, are of significant interest due to their widespread presence in bioactive molecules and functional materials.
A primary application is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are nitrogen-containing heterocycles that form the core of many pharmaceuticals and dyes. The synthesis is typically achieved through the condensation reaction of this compound with ortho-phenylenediamines. In this reaction, the two carbonyl carbons of the dione (B5365651) are attacked by the two amino groups of the diamine, leading to a cyclization and dehydration event that forms the characteristic pyrazine (B50134) ring of the quinoxaline system. The reaction is efficient and modular, allowing for a diverse range of substituted quinoxalines to be produced by varying the substituents on the phenylenediamine starting material.
Beyond quinoxalines, this dione can serve as a starting material for other heterocyclic systems. For example, its reaction with other 1,2-diamines can lead to the formation of various diazepines or other related heterocyclic structures. rsc.org The specific outcome is highly dependent on the nature of the diamine and the reaction conditions employed.
Table 1: Examples of Heterocyclic Synthesis using α-Dicarbonyl Compounds
| Dicarbonyl Compound | Reagent | Resulting Heterocycle Class |
| Cyclohexane-1,2-dione | 1,3-Diaminopropane | 1,5-Benzodiazepine |
| Benzil (B1666583) | 1,3-Diaminopropane | Di-imine |
| Glyoxal | 2,4-Diaminopentane | 1,4-Diazepin-2-one |
| This compound | o-Phenylenediamines | Quinoxalines |
Macrocycles and supramolecular assemblies are large, highly organized molecular systems that are at the forefront of modern chemistry, with applications in molecular recognition, catalysis, and materials science. nih.gov The rigid structure and well-defined stereochemistry of this compound make it an excellent component for incorporation into these complex architectures.
In macrocycle synthesis, the dione can be used as a "cornerstone" piece. nih.gov By functionalizing the peripheral phenyl rings with reactive groups, chemists can link multiple dione units together or with other molecular struts to form large, cyclic structures. The rigidity of the dione unit helps to pre-organize the linear precursors for cyclization, which can improve the efficiency of the macrocyclization reaction over the formation of undesirable intermolecular side products. nih.gov
In the realm of supramolecular chemistry, this compound can participate in self-assembly processes driven by non-covalent interactions. The electron-rich phenyl groups can engage in π-π stacking interactions, while the carbonyl groups are capable of forming hydrogen bonds with complementary donor molecules. These directional interactions can guide the spontaneous organization of individual molecules into larger, ordered structures such as sheets, columns, or capsules. The specific architecture of the resulting supramolecular assembly is dictated by the precise balance of these intermolecular forces.
Functional Materials Development Based on this compound
The unique photochemical and electronic properties of this compound, combined with its structural rigidity, make it a candidate for the development of advanced functional materials.
One of the most well-established applications of α-dicarbonyl compounds, including derivatives structurally related to this compound, is in polymer science as photoinitiators. researchgate.net A photoinitiator is a compound that, upon absorption of light, generates reactive species—typically free radicals—that initiate a polymerization reaction. researchgate.net
Upon exposure to ultraviolet (UV) light, the bond between the two carbonyl groups in an α-dicarbonyl compound can undergo homolytic cleavage. In the case of this compound, this would generate two substituted benzoyl radicals. These radicals are highly effective at initiating the chain polymerization of vinyl monomers, such as acrylates and styrenes, which are the building blocks of many common polymers. This process is the foundation of photopolymerization, a technique used in UV-curing of inks, coatings, and adhesives, as well as in advanced applications like 3D printing (stereolithography).
As a photosensitive agent, the dione can be incorporated into a polymer matrix to make the material responsive to light. Subsequent irradiation can induce chemical changes within the material, such as cross-linking (which would make the material harder and less soluble) or chain scission (which would degrade the material). This property is the basis for photoresists, which are critical materials used in the microfabrication of electronic circuits.
Table 2: Properties and Roles of Photoinitiators in Polymer Science
| Property | Description | Relevance to this compound |
| UV Absorption | Ability to absorb light at specific wavelengths (typically UV). | The aromatic rings and carbonyl groups create a chromophore that absorbs UV light. |
| Photocleavage | The process of breaking chemical bonds using light energy. | The central carbon-carbon bond between the carbonyls is susceptible to cleavage, forming radicals. |
| Initiation Efficiency | The effectiveness of the generated radicals in starting polymer chains. | Benzoyl-type radicals are generally efficient at initiating the polymerization of common monomers. |
| Application | Use in industrial and technological processes. | Suitable for UV-curable coatings, adhesives, inks, and 3D printing resins. |
Organic electronic devices, such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), are built from carbon-based materials that exhibit semiconductor properties. The performance of these devices is intimately linked to the molecular structure and solid-state packing of the organic materials used.
While this compound itself may not be a primary charge-transporting material, its rigid, π-conjugated framework makes it an interesting building block for the synthesis of more complex molecules for this purpose. The four phenyl rings contribute to an extended system of delocalized π-electrons, which is a prerequisite for charge mobility. By chemically modifying these phenyl rings with electron-donating or electron-withdrawing groups, the electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, can be precisely tuned.
This tunability is critical for designing materials for OPVs, where efficient charge separation requires a specific energy level alignment between a donor and an acceptor material. Derivatives of this compound could potentially be developed as non-fullerene acceptors or as components in donor polymers. In OFETs, the rigidity of the core structure could promote more ordered molecular packing in thin films, which is essential for achieving high charge carrier mobility.
The inherent properties of this compound can be leveraged to impart desirable characteristics to coatings and bulk polymeric materials. Its function as a photoinitiator is directly applicable to the formulation of UV-curable coatings, which are valued for their rapid, energy-efficient, and low-emission curing process. researchgate.net
Beyond its photochemical reactivity, incorporating a bulky and rigid molecule like this compound into a polymer backbone can significantly alter the material's physical properties. The steric hindrance provided by the four phenyl groups can restrict the movement of polymer chains, leading to an increase in the material's glass transition temperature (Tg). A higher Tg means the material remains rigid and stable at higher temperatures, expanding its range of potential applications.
Furthermore, the introduction of such a large, aromatic unit can enhance the thermal stability and mechanical strength of the polymer. These characteristics are highly sought after in the development of high-performance polymers for demanding applications in the aerospace, automotive, and electronics industries.
No Information Found for "this compound"
Despite a comprehensive search of available scientific literature, no specific information, research findings, or data could be located for the chemical compound "this compound."
Numerous search strategies were employed to find data related to the synthesis, applications, and electronic properties of this specific molecule. These searches included the exact compound name as well as broader terms encompassing tetraphenyl-substituted dicarbonyl compounds. The lack of any specific results suggests that "this compound" may be a compound that has not been synthesized or characterized in the published scientific literature. It is also possible that the compound is known by a different name that does not correspond to standard chemical nomenclature, or that it is a theoretical molecule that has not yet been the subject of experimental investigation.
Due to the absence of any verifiable data, it is not possible to generate the requested article on the "," "Integration into Responsive Systems and Molecular Machines," or the "Derivatization and Functionalization for Targeted Research Applications" of this compound. Creating such an article without a foundation of scientific evidence would require the fabrication of information, which would be misleading and scientifically unsound.
Therefore, the sections and subsections outlined in the user's request, including the synthesis of novel derivatives and the exploration of substituent effects, cannot be addressed. Similarly, the creation of data tables with research findings is not feasible.
It is recommended to verify the name and existence of the compound in chemical databases or to consider a related, well-documented compound for a similar scientific inquiry.
Table of Mentioned Compounds
Since no article could be generated, there are no compounds to list in a table.
Future Research Directions and Emerging Paradigms for Tetraphenylpropane 1,2 Dione
Interdisciplinary Research Avenues
The structural motifs present in Tetraphenylpropane-1,2-dione suggest a wealth of opportunities for interdisciplinary research, bridging organic chemistry with materials science, photochemistry, and medicinal chemistry.
Materials Science: The tetraphenyl substitution pattern is a well-established feature in materials with interesting electronic and photophysical properties. For instance, tetraphenyl-substituted compounds are investigated for their potential in organic light-emitting diodes (OLEDs) and as pressure-sensitive luminophores. The bulky nature of the tetraphenyl groups in this compound could lead to materials with high thermal stability and amorphous morphologies, which are desirable for device fabrication. Future research could focus on incorporating this diketone into polymeric structures or as a component in supramolecular assemblies to create novel functional materials.
Photochemistry: The α-diketone functionality is a known chromophore, and its photochemical behavior can be complex. The first law of photochemistry, the Grotthuss-Draper law, dictates that light must be absorbed for a photochemical reaction to occur, and the Stark-Einstein law states that one photon activates one molecule. msu.edu The quantum yield, a measure of the efficiency of a photochemical process, for related ketones can be influenced by radiative and non-radiative decay pathways. msu.edu The photochemistry of this compound could be explored for applications in photopolymerization, photoredox catalysis, or as a photoresponsive molecular switch. The steric hindrance imposed by the phenyl groups may influence the excited-state lifetimes and reaction pathways, offering a unique platform for tuning photochemical outcomes.
Medicinal Chemistry: While no biological activity has been reported for this compound, the α-diketone scaffold is present in various biologically active molecules. The synthesis of novel heterocyclic compounds, which are often pursued for their medicinal properties, can be achieved through the cyclization of diketones. acs.org The bulky tetraphenyl structure could be a starting point for the design of enzyme inhibitors or receptor ligands where steric bulk is a key determinant of binding affinity and selectivity.
Challenges and Opportunities in this compound Chemistry
The unique structure of this compound presents both significant challenges and exciting opportunities for synthetic chemists.
Synthetic Challenges: The synthesis of sterically hindered ketones is often a formidable task. Traditional methods like the Claisen condensation can be inefficient for bulky substrates. nih.gov The synthesis of this compound would likely require the development of novel synthetic strategies to overcome the steric hindrance around the reactive carbonyl centers. For example, the synthesis of sterically hindered β-diketones has been achieved by the condensation of acid chlorides with enolates in noncoordinating solvents, a method that could potentially be adapted. nih.gov
Opportunities for a Novel Reaction Discovery: The steric congestion in this compound could lead to unusual reactivity and the discovery of new chemical transformations. The constrained environment around the dicarbonyl unit may favor unexpected rearrangements or reaction pathways that are not observed in less hindered α-diketones. Investigating the reactivity of this compound with various reagents could unveil novel synthetic methodologies.
| Challenge | Potential Opportunity |
| Steric hindrance complicating synthesis. | Development of novel synthetic methods for bulky molecules. |
| Potential for low reactivity of carbonyl groups. | High selectivity in reactions due to steric shielding. |
| Limited solubility in common solvents. | Exploration of unconventional reaction media. |
| Difficulty in characterization due to complexity. | Application of advanced analytical techniques. |
Theoretical Predictions Guiding Experimental Design
Computational chemistry offers a powerful tool to investigate the structure, properties, and reactivity of molecules like this compound, thereby guiding experimental design.
Structural and Electronic Properties: Density Functional Theory (DFT) calculations can provide valuable insights into the ground-state geometry, electronic structure, and vibrational frequencies of this compound. Such studies on related tetraphenyl compounds have been used to understand their photophysical properties and have shown good agreement with experimental data. rsc.org For this compound, DFT could predict the dihedral angles between the phenyl rings and the diketone backbone, which would significantly influence its packing in the solid state and its photophysical behavior.
Reaction Mechanisms: Theoretical calculations can be employed to model potential reaction pathways for the synthesis and transformation of this compound. By calculating the activation energies of different routes, computational chemistry can help in selecting the most promising experimental conditions. For instance, in the synthesis of other diketones, computational studies have been used to elucidate reaction mechanisms and the role of catalysts.
| Computational Method | Predicted Property/Application |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, vibrational spectra. |
| Time-Dependent DFT (TD-DFT) | Excited-state energies, absorption and emission spectra. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or interactions with large systems. |
Sustainable Synthesis and Application Methodologies
The principles of green chemistry are increasingly guiding the development of new chemical processes. For a compound like this compound, the focus would be on developing sustainable synthetic routes and applications.
Green Synthetic Approaches: The synthesis of α-diketones has seen advancements in green chemistry, such as the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. acs.org For example, the synthesis of tetraphenylcyclopentadienone, a related compound, has been achieved under microwave irradiation. acs.org Other green strategies that could be explored for the synthesis of this compound include the use of environmentally benign solvents, catalytic methods to minimize waste, and atom-economical reactions. The use of molecular iodine as a catalyst for the synthesis of 1,2-diaryl diketones represents a move towards more sustainable and metal-free conditions. acs.org
Sustainable Applications: Future research could also focus on applications of this compound that contribute to sustainability. For instance, its potential use in organic electronics could contribute to the development of energy-efficient lighting and displays. If it exhibits catalytic activity, it could be employed in green chemical processes. The biodegradability and environmental fate of this compound would also be important considerations for its sustainable application.
| Green Chemistry Principle | Application to this compound |
| Prevention | Designing synthetic routes with minimal by-products. |
| Atom Economy | Utilizing reactions that incorporate all starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |
| Design for Energy Efficiency | Using microwave or photochemical methods to reduce energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials for its synthesis. |
| Catalysis | Developing catalytic routes to improve efficiency and reduce waste. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tetraphenylpropane-1,2-dione, and how can its structural purity be validated?
- Synthesis : The compound can be synthesized via nucleophilic addition or condensation reactions using phenyl Grignard reagents with diketone precursors. For example, analogous methods for thienyl-substituted diones involve reacting organometallic reagents with carbonyl compounds .
- Characterization : Confirm structural integrity using IR spectroscopy (carbonyl stretches ~1700 cm⁻¹), NMR (aromatic proton environments), and mass spectrometry. Cross-reference with NIST Standard Reference Data for spectral validation .
Q. What are the critical physical and chemical properties of this compound, and how are they experimentally determined?
- Key Properties : Solubility (e.g., in DMSO or acetone), melting point, and thermal stability. Measure solubility via gravimetric analysis and thermal behavior using differential scanning calorimetry (DSC) .
- Reactivity : Assess electrophilicity of carbonyl groups via reactions with hydrides or amines, monitored by TLC or HPLC .
Q. What protocols ensure safe handling and long-term stability of this compound in laboratory settings?
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption. Use desiccants for hygroscopic batches .
- Safety : Wear nitrile gloves and chemical goggles. Avoid inhalation by working in fume hoods, as per SDS guidelines for analogous diones .
Advanced Research Questions
Q. How do reaction mechanisms differ when this compound participates in [4+2] cycloadditions versus nucleophilic substitutions?
- Mechanistic Analysis : For cycloadditions, DFT calculations can predict regioselectivity, while kinetic studies (e.g., UV-Vis monitoring) track intermediate formation. Compare with cyclopentane-1,2-dione systems, where electron-withdrawing groups enhance dienophilicity .
- Data Interpretation : Use Hammett plots to correlate substituent effects with reaction rates .
Q. Can this compound serve as a precursor for enantioselective catalysts or conductive polymers?
- Materials Science Applications : Functionalize the dione with chiral amines to create squaramide catalysts, as demonstrated for 3,4-dimethoxycyclobutene-1,2-dione . For polymers, copolymerize with thiophene derivatives and characterize conductivity via four-probe measurements .
Q. What methodologies assess the compound’s potential as a bioactive scaffold in drug discovery?
- Biological Screening : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using tetrazolium-based viability tests. Compare with 3,4-bis(propylamino)cyclobutene-1,2-dione analogs, which show enhanced stability in biological media .
- SAR Studies : Modify phenyl substituents and evaluate pharmacokinetic properties (logP, metabolic stability) using LC-MS/MS .
Q. How can computational chemistry resolve contradictions in reported toxicity or reactivity data?
- Modeling Approaches : Perform QSAR modeling to predict toxicity endpoints (e.g., LD50) and reconcile discrepancies. Validate with experimental Ames tests or zebrafish embryo assays, as outlined in EPA risk evaluations for brominated analogs .
Q. What strategies address inconsistencies in spectroscopic data across different research groups?
- Standardization : Use NIST-certified reference materials for calibration. Publish raw spectral data in open repositories (e.g., PubChem) to enable cross-lab validation .
- Collaborative Studies : Initiate round-robin testing with multiple labs to identify systematic errors in NMR or XRD analyses .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
